

Chemical structure and properties of Datelliptium chloride hydrochloride.

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Compound of Interest

Compound Name: *Datelliptium chloride hydrochloride*

Cat. No.: *B3028082*

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Datelliptium Chloride Hydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Datelliptium chloride hydrochloride**. It includes detailed experimental protocols and data presented for clarity and further research application.

Core Chemical and Physical Properties

Datelliptium chloride hydrochloride is a derivative of the plant alkaloid ellipticine and is recognized for its anti-tumor activities.^[1] Its core structure and key physicochemical properties are summarized below.

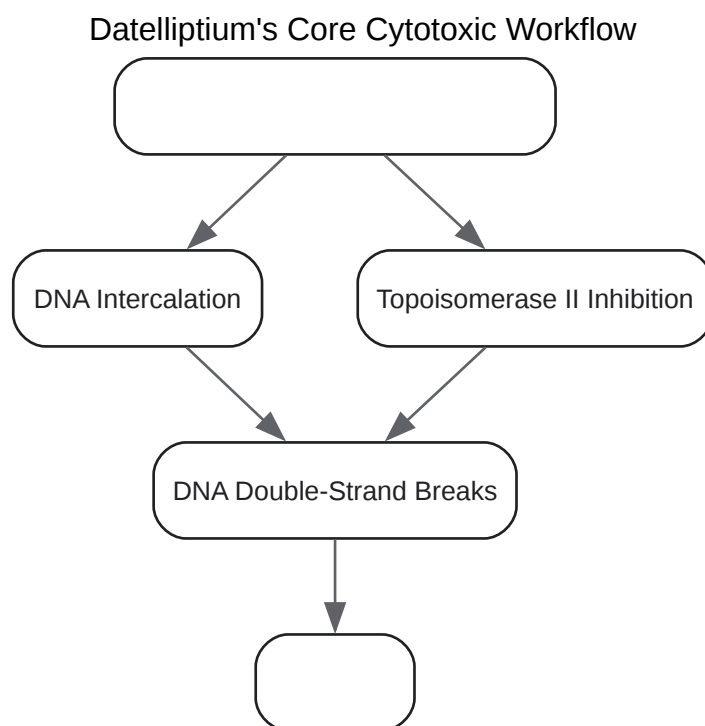
Property	Value	Reference
IUPAC Name	2-[2-(diethylamino)ethyl]-9-hydroxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazolium chloride hydrochloride	[2]
CAS Number	157000-76-5	[1][2]
Molecular Formula	C23H29Cl2N3O	[1][3]
Molecular Weight	434.4 g/mol	[1][3]
Appearance	Solid	
Solubility	DMSO: Slightly soluble	[1]

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

Datelliptium chloride hydrochloride exerts its cytotoxic effects primarily through two established mechanisms:

- **DNA Intercalation:** As a planar aromatic molecule, Datelliptium inserts itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with fundamental cellular processes such as DNA replication and transcription.
- **Topoisomerase II Inhibition:** Datelliptium also functions as a topoisomerase II inhibitor. By stabilizing the transient DNA-topoisomerase II cleavage complex, it prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequently triggering apoptosis.

The logical workflow for Datelliptium's primary cytotoxic mechanism can be visualized as follows:



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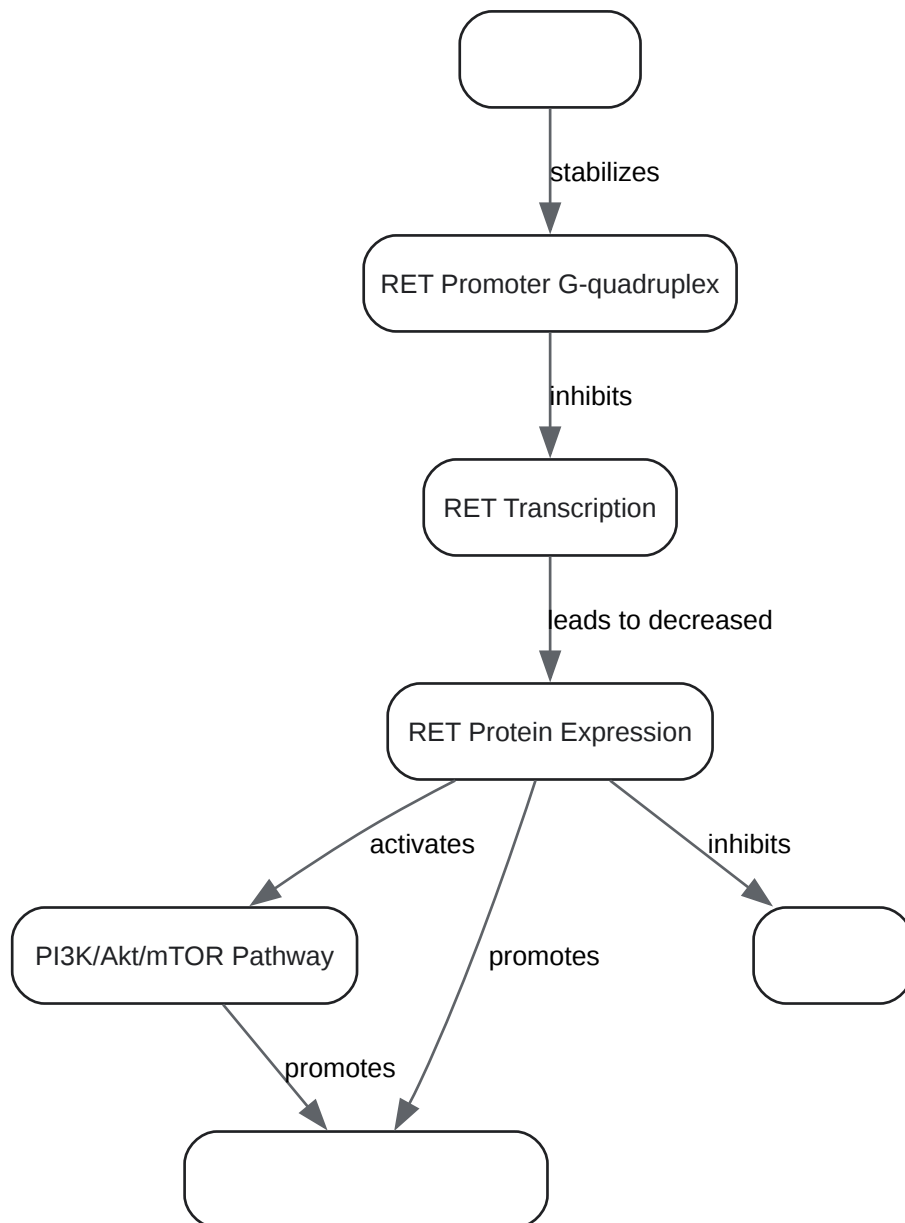
Caption: Logical workflow of Datelliptium's primary cytotoxic mechanism.

Signaling Pathway Modulation: The RET Oncogene

Recent research has elucidated a more specific mechanism of action for Datelliptium, particularly in the context of medullary thyroid carcinoma (MTC). It has been shown to selectively target the RET (Rearranged during Transfection) proto-oncogene.

Datelliptium stabilizes G-quadruplex structures within the promoter region of the RET gene. This stabilization inhibits RET transcription, leading to a downregulation of RET protein expression. The subsequent reduction in RET signaling impacts downstream pro-survival pathways, including the PI3K/Akt/mTOR pathway.

Datelliptium's Impact on the RET Signaling Pathway

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Caption: Datelliptium's inhibitory effect on the RET signaling pathway.

In Vitro and In Vivo Activity

Datelliptium chloride hydrochloride has demonstrated significant cytotoxic and anti-tumor activity across a range of preclinical models.

Assay/Model	Cell Line/Tumor	Endpoint	Result (IC50 / Effect)	Reference
Cytotoxicity	L1210 leukemia	Cell Growth Inhibition	0.076 μ M	[4]
Cytotoxicity	Primary human hepatocytes	Cytotoxicity	4 μ M	[4]
Glycogen Synthesis	Isolated rat hepatocytes	Inhibition	14.3 μ M	[4]
Albumin Synthesis	Isolated rat hepatocytes	Inhibition	15.4 μ M	[4]
Total Protein Synthesis	Isolated rat hepatocytes	Inhibition	3 μ M	[4]
Gluconeogenesis	Isolated rat hepatocytes	Inhibition	28.8 μ M	[4]
Triglyceride Secretion	Isolated rat hepatocytes	Inhibition	2.3 μ M	[4]
Ureogenesis	Isolated rat hepatocytes	Inhibition	96.4 μ M	[4]
In Vivo Antitumor Activity	Murine solid tumors	Tumor Growth Inhibition	Effective	[3]
In Vivo Antitumor Activity	Colon adenocarcinoma (mice)	Tumor Growth Inhibition	Potent activity	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **Datelliptium chloride hydrochloride**.

DNA Intercalation Assay (Unwinding Assay)

This assay determines the ability of a compound to unwind supercoiled DNA, a hallmark of intercalation.

Materials:

- Supercoiled plasmid DNA (e.g., pBR322)
- Topoisomerase I (from a commercial source)
- 10x Topoisomerase I reaction buffer
- **Datelliptium chloride hydrochloride** stock solution (in DMSO)
- Sterile deionized water
- 5x Stop buffer/gel loading dye (e.g., 2.5% Sarkosyl, 0.025% bromophenol blue, 15% glycerol)
- Agarose
- Tris-acetate-EDTA (TAE) buffer
- Ethidium bromide or other DNA stain
- UV transilluminator and gel documentation system

Procedure:

- Prepare a reaction mixture containing 1x topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., 200-500 ng), and varying concentrations of **Datelliptium chloride hydrochloride**. Include a no-drug control and a known intercalator control (e.g., ethidium bromide).
- Initiate the reaction by adding a sufficient amount of topoisomerase I to relax the DNA in the no-drug control.
- Incubate the reactions at 37°C for 30 minutes.

- Stop the reaction by adding the 5x stop buffer/gel loading dye.
- Load the samples onto a 1% agarose gel in 1x TAE buffer.
- Perform electrophoresis until the relaxed and supercoiled forms of the plasmid are well-separated.
- Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV light.
- Interpretation: An intercalating agent will cause the relaxed DNA to become positively supercoiled upon removal of the drug during electrophoresis, resulting in a band that migrates faster than the relaxed DNA and closer to the position of the negatively supercoiled DNA.

Topoisomerase II Inhibition Assay (Decatenation Assay)

This assay measures the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

Materials:

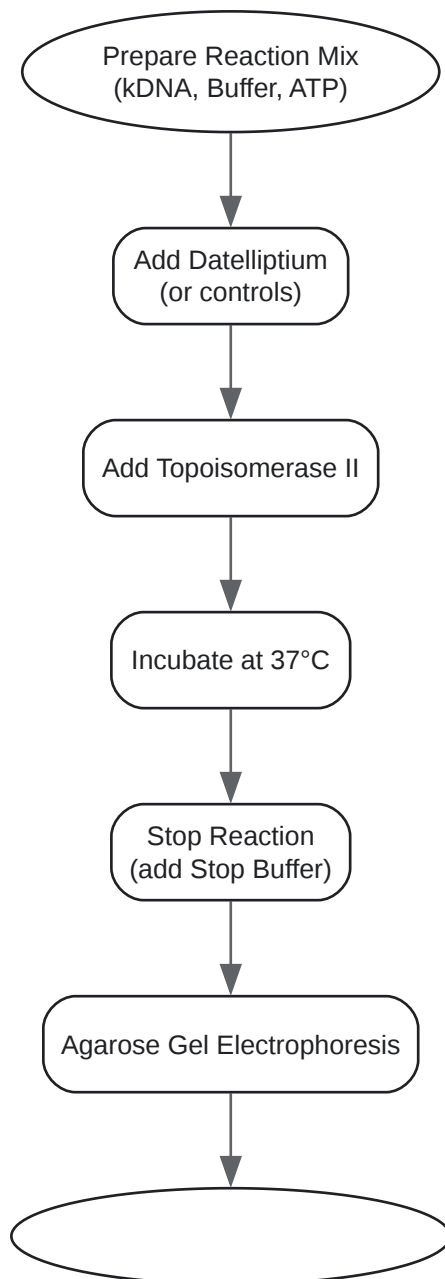
- Kinetoplast DNA (kDNA)
- Human Topoisomerase II
- 10x Topoisomerase II reaction buffer
- ATP solution
- **Datelliptium chloride hydrochloride** stock solution (in DMSO)
- Sterile deionized water
- 5x Stop buffer/gel loading dye
- Agarose and TAE buffer
- Ethidium bromide

- UV transilluminator and gel documentation system

Procedure:

- Set up reaction tubes on ice. To each tube, add 10x topoisomerase II reaction buffer, ATP, and kDNA (e.g., 200 ng).
- Add varying concentrations of **Datelliptium chloride hydrochloride** to the respective tubes. Include a no-drug control and a known topoisomerase II inhibitor control (e.g., etoposide).
- Add a predetermined amount of human topoisomerase II to each tube to initiate the reaction.
- Incubate the reactions at 37°C for 30 minutes.
- Terminate the reactions by adding the 5x stop buffer/gel loading dye.
- Analyze the reaction products by electrophoresis on a 1% agarose gel.
- Stain the gel with ethidium bromide and visualize.
- Interpretation: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in minicircles that migrate into the gel. An effective inhibitor will prevent decatenation, causing the kDNA to remain as a high-molecular-weight network at the top of the gel.

Workflow for Topoisomerase II Decatenation Assay

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